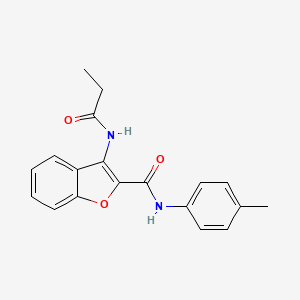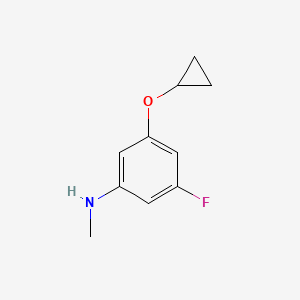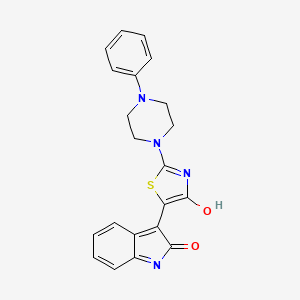
3-propionamido-N-(p-tolyl)benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-propionamido-N-(p-tolyl)benzofuran-2-carboxamide, also known as PBF-509, is a compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. It belongs to the class of benzofuran compounds, which are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
Benzofuran compounds, including 3-propionamido-N-(p-tolyl)benzofuran-2-carboxamide, can be synthesized using novel methods that have been discovered in recent years. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Chemical Reactions Analysis
The chemical reactions involving benzofuran compounds have been studied extensively. For instance, a benzofuran ring can be constructed by proton quantum tunneling, which results in fewer side reactions and high yield, making it conducive to the construction of complex benzofuran ring systems .Applications De Recherche Scientifique
Synthesis and Biological Evaluation
A series of new 3-(glycinamido)-benzofuran-2-carboxamide and 3-(β-alanamido)-benzofuran-2-carboxamide derivatives were synthesized to develop new bioactive chemical entities. These compounds were evaluated for their in vitro antimicrobial, anti-inflammatory, and DPPH radical scavenging activities, showcasing the chemical's potential in biomedical research for developing therapeutic agents (Lavanya, Sribalan, & Padmini, 2017).
Antimicrobial Screening
Another study focused on the synthesis of 5-(benzofuran-2-yl)-N-(3-chloro-4-(2-(p-tolyloxy) substituted quinolin-3-yl)-2-oxoazetidin-1-yl)-1-phenyl-1H-pyrazole-3-carboxamide derivatives. These were synthesized with excellent yields and screened for in vitro antibacterial activity against pathogenic bacteria such as S. aureus and E. coli, highlighting its applications in addressing bacterial infections (Idrees, Bodkhe, Siddiqui, & Kola, 2020).
Antibacterial Activity
In an effort to discover new antibacterial agents, N-(3-Hydroxy-2-pyridyl)benzamides were synthesized and tested against various bacteria, including Escherichia coli and Staphylococcus aureus. This research contributes to the ongoing search for more effective antibacterial compounds (Mobinikhaledi, Forughifar, Shariatzadeh, & Fallah, 2006).
Molecular Docking Studies
A study on benzofuran-carboxylic acids derivatives explored their structural optimization, molecular docking analysis, and biological activities against cancer and microbial diseases. These findings underscore the potential of benzofuran-2-carboxamide derivatives in the development of new therapeutics for cancer and infectious diseases (Sagaama, Noureddine, Brandán, Jarczyk-Jedryka, Flakus, Ghalla, & ISSAOUI, 2020).
Cholinesterase Inhibitory Activity
Research into benzofuran-2-carboxamide-N-benzyl pyridinium halide derivatives revealed their potential as cholinesterase inhibitors, showing promise for treating diseases characterized by cholinesterase dysfunction, such as Alzheimer's disease (Abedinifar, Farnia, Mahdavi, Nadri, Moradi, Ghasemi, Küçükkılınç, Firoozpour, & Foroumadi, 2018).
Propriétés
IUPAC Name |
N-(4-methylphenyl)-3-(propanoylamino)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-3-16(22)21-17-14-6-4-5-7-15(14)24-18(17)19(23)20-13-10-8-12(2)9-11-13/h4-11H,3H2,1-2H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDRFEODSGVUWPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-propionamido-N-(p-tolyl)benzofuran-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[(3-methoxy-4-propoxyphenyl)methylidene]hydroxylamine](/img/structure/B2718199.png)
![2-[2-[2-[2-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyethoxy]ethoxy]ethoxy]acetic acid](/img/structure/B2718201.png)
![N-(2,5-dimethylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)
![5-(3-methoxyphenyl)-1,3-dimethyl-6-(o-tolylamino)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2718203.png)
![N-(4-isopropylphenyl)-2-(7-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2718206.png)
acetic acid](/img/structure/B2718207.png)

![5-Azaspiro[3.4]octane-7-thiol;hydrochloride](/img/structure/B2718212.png)
